molecular formula C16H23N5O3 B2984529 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034202-18-9

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No. B2984529
CAS RN: 2034202-18-9
M. Wt: 333.392
InChI Key: BVNBMRQJBCBVKJ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Material Science

  • Complexes with Palladium(II) and Platinum(II): Pyrazole and its derivatives, like the mentioned compound, have been utilized as ligands to form complexes with palladium(II) and platinum(II) ions. These complexes exhibit unique structural characteristics and potential applications in catalysis and material science. For instance, studies on complexes of palladium(II) chloride with pyrazol-1-yl propanamide derivatives demonstrated their ability to form supramolecular hydrogen-bonded chains and cyclic dimers, which could have implications for the design of new materials and catalysts (Tyler Palombo et al., 2019).

Antimicrobial and Antitubercular Activity

  • Synthesis and Biological Evaluation: Pyrazole, oxadiazole, and their derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds show promise as potent antimicrobial agents, with some demonstrating significant activity against Mycobacterium tuberculosis and other bacterial strains. For example, a study on the synthesis and biological evaluation of novel pyrazole and oxadiazole analogues revealed potent antimicrobial and antitubercular agents, highlighting the therapeutic potential of these compounds (M. Ahsan et al., 2011).

Anticancer Activity

  • In Vitro Anticancer Potential: Compounds within the same chemical family have been synthesized and assessed for their in vitro anticancer activity. Studies have found that certain pyrazolo[1,5-a]pyrimidines and related compounds exhibit cytotoxic activities against human cancer cell lines, suggesting their potential as anticancer agents. For instance, a novel series of pyrazolo[1,5-a]pyrimidines was synthesized, and some showed pronounced activity in comparison to standard drugs, indicating the utility of these compounds in developing new anticancer therapies (Ashraf S. Hassan et al., 2017).

Corrosion Inhibition

  • Inhibition of Metal Corrosion: Pyrazole derivatives have also been explored for their corrosion inhibition properties, particularly for protecting metals in corrosive environments. Research on tetrakis pyrazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions, offering insights into their applications in industrial corrosion protection (Y. E. Louadi et al., 2017).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-10-13(11(2)20-19-10)3-4-14(22)17-9-15-18-16(21-24-15)12-5-7-23-8-6-12/h12H,3-9H2,1-2H3,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNBMRQJBCBVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.